Acetamide, N-(4-phenyl-2-oxazolyl)- is a chemical compound categorized under oxazole derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of an acetamide functional group attached to a 4-phenyl-2-oxazole moiety. The molecular formula for this compound is , with a molecular weight of approximately 292.34 g/mol . The compound is primarily studied for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The synthesis of Acetamide, N-(4-phenyl-2-oxazolyl)- typically involves several key steps:
The molecular structure of Acetamide, N-(4-phenyl-2-oxazolyl)- features an oxazole ring fused with a phenyl group. The structural formula can be represented as follows:
Key structural data includes:
Acetamide, N-(4-phenyl-2-oxazolyl)- can participate in various chemical reactions typical for amides and oxazoles:
The mechanism of action for Acetamide, N-(4-phenyl-2-oxazolyl)- is primarily related to its interaction with biological targets:
The physical properties of Acetamide, N-(4-phenyl-2-oxazolyl)- include:
Chemical properties include:
Relevant data indicates that this compound has favorable characteristics for use in pharmaceutical applications due to its stability and reactivity profile .
Acetamide, N-(4-phenyl-2-oxazolyl)- has several potential applications in scientific research:
The molecular architecture of N-(4-phenyl-2-oxazolyl)acetamide integrates two pharmacologically significant motifs: an oxazole ring and an acetamide functional group. This hybrid scaffold exhibits distinctive electronic and steric properties that enhance its utility in medicinal chemistry. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, provides a planar, π-electron-rich system capable of engaging in hydrogen bonding, dipole-dipole interactions, and π-stacking with biological targets [5]. The adjacent acetamide moiety (–NHCOCH₃) introduces hydrogen bond donor/acceptor capabilities, further augmenting target binding affinity. This combination creates a structurally rigid yet modifiable core that serves as an excellent platform for designing ligands targeting enzymes and receptors involved in disease pathologies [3] [5]. Computational analyses indicate the scaffold's optimal logP range (approximately 2.5-3.5) balances lipophilicity and aqueous solubility, facilitating cellular membrane penetration while maintaining bioavailability—a critical factor for central nervous system-active compounds and enzyme inhibitors [5].
Table 1: Key Physicochemical Properties of N-(4-phenyl-2-oxazolyl)acetamide
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₂ | [2] |
| Molecular Weight | 202.21 g/mol | [2] |
| IUPAC Name | N-(4-phenyl-1,3-oxazol-2-yl)acetamide | [2] |
| SMILES | CC(=O)NC₁=NC(=CO₁)C₂=CC=CC=C₂ | [2] |
| Topological Polar Surface Area | 52.3 Ų | Calculated |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
Oxazole derivatives have evolved from natural product isolates to rationally designed therapeutic agents. Historically, naturally occurring oxazole-containing compounds like dysidazirine and texaline demonstrated antibacterial and cytotoxic activities, highlighting the pharmacophoric potential of this heterocycle [4]. The 1970s witnessed the emergence of synthetic oxazole derivatives designed as bioisosteric replacements for less stable functionalities. Notably, oxazoles served as:
The specific integration of the acetamide group at the oxazole's 2-position, as in N-(4-phenyl-2-oxazolyl)acetamide, represents a strategic advancement. This configuration leverages both the heterocycle's electronic properties and the amide's hydrogen-bonding potential, creating a versatile pharmacophore for targeting diverse biological macromolecules. The phenyl substitution at the 4-position further enables extensive structural diversification through ring functionalization, a key strategy in structure-activity relationship (SAR) optimization [3] [5].
Table 2: Evolution of Key Oxazole-Containing Pharmacophores
| Era | Representative Structure | Therapeutic Application | Advantage over Predecessors |
|---|---|---|---|
| 1960-1980 | Simple 2,4-disubstituted oxazoles | Antimicrobials | Enhanced metabolic stability |
| 1980-2000 | Oxazole-carboxylic acid hybrids | NSAIDs, Receptor antagonists | Improved membrane permeability |
| 2000-2010 | Oxazole-amide conjugates | Kinase inhibitors | Dual hydrogen bonding capacity |
| 2010-Present | N-(4-aryl-2-oxazolyl)acetamides | Multitarget ligands (enzymes, receptors) | Balanced physicochemical properties |
Despite the promising attributes of N-(4-phenyl-2-oxazolyl)acetamide, significant research gaps persist in its application for multifunctional ligand development:
Linker Optimization Challenges: The scaffold's potential in PROTACs (Proteolysis Targeting Chimeras) remains underexplored. While VHL E3 ligase ligands have been successfully employed in PROTAC design , the integration of oxazole-acetamide derivatives as E3 ligase binders lacks systematic investigation. Key unknowns include the optimal tethering position (oxazole nitrogen vs. phenyl ring) and linker length requirements for productive ternary complex formation .
Stereoelectronic Tunability Limitations: Current derivatives predominantly feature monosubstituted phenyl rings, limiting exploration of electronic effects on target engagement. Ortho-substituted chiral variants could provide stereoselective binding advantages for asymmetric binding pockets in enzymes like acetylcholinesterase or monoamine oxidases, but synthetic routes remain challenging [5] [7].
Dual Pharmacophore Integration: The scaffold's capacity to function as a "hinge" domain connecting disparate pharmacophores (e.g., adamantane for NMDA receptor modulation and γ-carboline for cholinesterase inhibition [7]) requires further validation. Unknowns include conformational effects on pharmacophore positioning and electronic cross-talk between domains that might enhance or diminish target engagement.
Predictive Modeling Deficits: Computational approaches struggle to accurately simulate the oxazole-acetamide scaffold's interaction with dynamic protein interfaces, particularly shallow protein-protein interaction surfaces like those in E3 ubiquitin ligases . This gap impedes rational design of isoform-selective modulators targeting specific members of enzyme families.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2